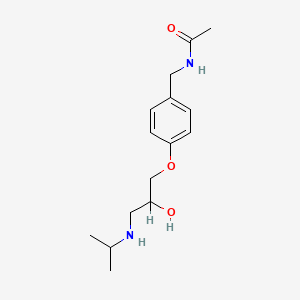

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide

CAS No.: 39617-16-8

Cat. No.: VC18403750

Molecular Formula: C15H24N2O3

Molecular Weight: 280.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39617-16-8 |

|---|---|

| Molecular Formula | C15H24N2O3 |

| Molecular Weight | 280.36 g/mol |

| IUPAC Name | N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide |

| Standard InChI | InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18) |

| Standard InChI Key | IGUMCQGTANJTCY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O |

Introduction

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is a complex organic compound with significant pharmacological potential, particularly in the realm of cardiovascular treatments. It is characterized by its molecular formula C₁₅H₂₄N₂O₃ and a molecular weight of approximately 280.36 g/mol, as computed by PubChem . This compound features a phenyl ring substituted with a hydroxy group and an isopropylamino chain, contributing to its biological activity as a beta-blocker.

Biological Activity and Mechanism of Action

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide exhibits significant biological activity primarily as a beta-blocker. It functions by inhibiting beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. This makes it useful in treating conditions such as hypertension and arrhythmias.

Mechanism of Action:

-

Inhibition of Beta-Adrenergic Receptors: Reduces heart rate and contractility.

-

Therapeutic Uses: Hypertension, arrhythmias.

Synthesis and Chemical Reactivity

The synthesis of N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide typically involves several steps, including the formation of the phenyl ring and the attachment of the hydroxy and isopropylamino groups. The compound's reactivity involves various functional groups that can participate in reactions such as amide formation and hydrolysis.

Synthesis Steps:

-

Formation of Phenyl Ring: Involves aromatic substitution reactions.

-

Attachment of Hydroxy and Isopropylamino Groups: Requires careful control of reaction conditions.

Comparison with Similar Compounds

Several compounds share structural similarities with N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acebutolol | C₁₆H₂₆N₂O₄ | Selective beta-blocker with similar pharmacological effects but different side groups. |

| Practolol | C₁₄H₁₉N₃O₃ | Beta-blocker lacking hydroxyl substitution but with similar therapeutic uses. |

| Propranolol | C₁₄H₁₈N₂O₂ | Non-selective beta-blocker used for various cardiovascular conditions; structurally simpler. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume